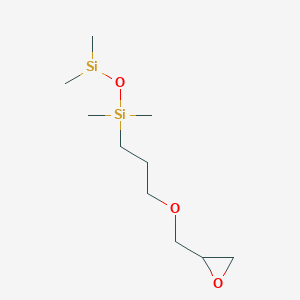

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a glycidoxypropyl group attached to a disiloxane backbone. This compound is notable for its unique combination of organic and inorganic components, which imparts it with a range of useful properties. It is widely used in various industrial and scientific applications due to its reactivity and compatibility with different materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts, such as platinum divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, typically at temperatures ranging from 60°C to 80°C, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

Epoxy Ring-Opening Reactions: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thiol-functionalized products.

Hydrolysis and Condensation: The siloxane backbone can undergo hydrolysis and condensation reactions, particularly in the presence of moisture, leading to the formation of silanol groups and subsequent cross-linking.

Common Reagents and Conditions:

Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often used to facilitate these reactions. The reactions are typically conducted at ambient conditions.

Major Products Formed:

Epoxy Ring-Opening: The major products include hydroxyl, amino, or thiol-functionalized siloxanes.

Hydrolysis and Condensation: The major products are silanol-functionalized siloxanes and cross-linked siloxane networks.

Applications De Recherche Scientifique

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane finds extensive use in various scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which are employed in coatings, adhesives, and sealants.

Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.

Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.

Industry: The compound is employed in the production of high-performance materials, such as silicone elastomers and resins, which are used in electronics, automotive, and construction industries.

Mécanisme D'action

The mechanism of action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the reactivity of its glycidoxy and siloxane groups. The glycidoxy group can undergo nucleophilic attack, leading to ring-opening and the formation of functionalized products. The siloxane backbone can undergo hydrolysis and condensation, resulting in cross-linking and the formation of siloxane networks. These reactions enable the compound to act as a versatile cross-linking agent and adhesion promoter in various applications.

Comparaison Avec Des Composés Similaires

(3-Glycidoxypropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a disiloxane backbone. It is used in similar applications but offers different reactivity and properties.

(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a glycidoxy group. It is used as a coupling agent and adhesion promoter in different contexts.

(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a glycidoxy group. It is used for surface modification and as a cross-linking agent.

Uniqueness: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a glycidoxy group and a disiloxane backbone. This structure imparts it with distinct reactivity and compatibility with various materials, making it a valuable compound in diverse applications.

Activité Biologique

(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and therapeutic effects.

- Chemical Formula : C10H24O3Si2

- Molecular Weight : 248.47 g/mol

- CAS Number : 17980-29-9

- Appearance : Clear liquid, colorless to light yellow

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 75.0 |

These findings suggest that this compound may be useful in developing antimicrobial agents, particularly against drug-resistant strains .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The IC50 values were recorded as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The compound demonstrated significant antiproliferative effects, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular metabolic pathways. In silico studies suggest that it may inhibit key metabolic enzymes involved in nucleotide synthesis and redox balance, which are crucial for cancer cell proliferation .

Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its use in a polymeric formulation aimed at enhancing drug delivery for cancer therapies. The results indicated improved bioavailability and targeted delivery to tumor sites when combined with this siloxane compound .

Safety and Toxicology

While promising in terms of biological activity, safety data for this compound remains limited. Preliminary assessments suggest low toxicity; however, comprehensive toxicological evaluations are necessary to ascertain safe usage levels in clinical applications .

Propriétés

InChI |

InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFPDQBRSRCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)CCCOCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.